molecular formula C51H102O26S B12422162 HS-Peg24-CH2CH2cooh

HS-Peg24-CH2CH2cooh

Cat. No.: B12422162
M. Wt: 1163.4 g/mol
InChI Key: CCEBDFUWQWYBLD-UHFFFAOYSA-N
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Description

HS-Peg24-CH2CH2cooh, also known as Thiol-PEG24-acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C₅₁H₁₀₂O₂₆S and a molecular weight of 1163.40 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg24-CH2CH2cooh involves the conjugation of polyethylene glycol (PEG) chains with a thiol group and a carboxylic acid groupThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including chromatography and crystallization, to obtain the final product suitable for research and development applications.

Chemical Reactions Analysis

Types of Reactions

HS-Peg24-CH2CH2cooh undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

    Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products Formed

    Oxidation: Disulfide-linked PEG derivatives.

    Reduction: Free thiol-PEG derivatives.

    Substitution: Ester or amide-linked PEG derivatives.

Scientific Research Applications

HS-Peg24-CH2CH2cooh is extensively used in scientific research, particularly in the development of PROTACs

    Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of novel drug delivery systems and bioconjugation techniques

Mechanism of Action

The mechanism of action of HS-Peg24-CH2CH2cooh in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The polyethylene glycol linker provides flexibility and solubility, enhancing the efficiency of the PROTAC molecule .

Comparison with Similar Compounds

Similar Compounds

    HS-Peg24-CH2COOH: Similar structure but with a shorter PEG chain.

    HS-Peg24-CH2CH2NH2: Contains an amine group instead of a carboxylic acid group.

    HS-Peg24-CH2CH2N3: Contains an azide group instead of a carboxylic acid group

Uniqueness

HS-Peg24-CH2CH2cooh is unique due to its specific combination of a long PEG chain, thiol group, and carboxylic acid group. This combination provides optimal solubility, flexibility, and reactivity, making it highly suitable for use in PROTAC synthesis and other bioconjugation applications .

Properties

Molecular Formula

C51H102O26S

Molecular Weight

1163.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C51H102O26S/c52-51(53)1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50-78/h78H,1-50H2,(H,52,53)

InChI Key

CCEBDFUWQWYBLD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O

Origin of Product

United States

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